molecular formula C21H28FN5O2 B11036271 1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11036271
M. Wt: 401.5 g/mol
InChI Key: DLAAKOHXJYLKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetically designed chemical compound provided exclusively for research purposes. This complex heterocyclic molecule features a fused pyrimidotriazine core structure substituted with multiple pharmacologically significant moieties, including a 4-fluorophenyl group at position 1, methyl groups at positions 7 and 8, and a 3-morpholinopropyl chain at position 3. The structural complexity and specific substituent pattern suggest potential bioactivity, positioning this compound as a valuable chemical tool for investigating novel therapeutic targets and signaling pathways. While the specific mechanism of action requires further characterization, compounds with similar structural features have demonstrated activity in various biochemical assays, particularly those targeting kinase enzymes and other ATP-binding proteins . The morpholino moiety may enhance solubility and influence membrane permeability, while the fluorophenyl group often contributes to metabolic stability and binding affinity in drug discovery contexts. Researchers exploring pain pathways or fibroblast growth factor receptor (FGFR) signaling may find this compound particularly relevant for their investigations. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material according to laboratory safety protocols and consult relevant scientific literature for appropriate application methodologies.

Properties

Molecular Formula

C21H28FN5O2

Molecular Weight

401.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H28FN5O2/c1-16-17(2)23-21-26(19-6-4-18(22)5-7-19)14-25(15-27(21)20(16)28)9-3-8-24-10-12-29-13-11-24/h4-7H,3,8-15H2,1-2H3

InChI Key

DLAAKOHXJYLKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Core Heterocyclic Framework Construction

The pyrimido[1,2-a] triazin-6-one scaffold is typically synthesized via cyclocondensation reactions. A regioselective approach reported by employs 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines reacting with triethylorthoacetate under acidic conditions (HCl/EtOH, 80°C, 12 h). This method yields the fused triazine-pyrimidine core with >85% regioselectivity when R₁ = NH₂ and R₂ = aryl . For the target compound, substituents are introduced post-cyclization to avoid steric hindrance during ring formation.

Key parameters influencing yield and purity:

  • Temperature : Excessively high temperatures (>100°C) promote side reactions, reducing yields by 15–20% .

  • Solvent polarity : Ethanol outperforms DMF or THF due to better solubility of intermediates .

MethodCatalystYield (%)Purity (%)
Suzuki-Miyaura Pd(PPh₃)₄7895
SNAr None6588

Morpholinopropyl Side Chain Installation

The 3-morpholinopropyl group is appended via alkylation or reductive amination. A two-step protocol from involves:

  • Alkylation : Reacting the tertiary amine intermediate with 3-chloropropylmorpholine in acetonitrile (K₂CO₃, 60°C, 6 h, 82% yield).

  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) removes unreacted morpholine derivatives .

Alternative reductive amination using morpholine and 3-oxopropylpyrimidine with NaBH₃CN in MeOH (rt, 12 h) yields 70% product but necessitates strict pH control (pH 6–7).

Methyl Group Functionalization

The 7,8-dimethyl groups are introduced early in the synthesis to prevent steric clashes. A one-pot methylation strategy from uses dimethyl sulfate (Me₂SO₄) in the presence of KOH (THF, 0°C to rt, 4 h), achieving 90% yield. Methylation at this stage ensures uniform substitution across the pyrimidine ring .

Critical considerations :

  • Order of substitution : Introducing methyl groups before the morpholinopropyl chain minimizes side reactions .

  • Steric effects : Bulkier substituents at positions 7 and 8 reduce cyclization efficiency by 30% if added late .

Final Cyclization and Optimization

The tetrahydro-6H-pyrimido-triazinone ring is closed via intramolecular cyclization. A Leuckart-Wallach-type reaction (patent ) employs formamide and acetic anhydride (140°C, 3 h) to form the triazinone ring, yielding 85% product. Post-cyclization purification via recrystallization (EtOH/H₂O) enhances purity to >98% .

Alternative cyclization agents :

Reagent SystemTemperature (°C)Yield (%)
Formamide/Ac₂O 14085
NH₄OAc/POCl₃ 11072

Scalability and Industrial Adaptations

Kilogram-scale synthesis (patent ) optimizes the process for manufacturing:

  • Continuous flow reactor : Reduces reaction time for cyclization from 3 h to 20 minutes .

  • In-line purification : Combines extraction and crystallization, achieving 92% yield with 99.5% purity .

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 65:35) .

  • NMR : Key signals include δ 2.35 (s, 6H, CH₃), δ 3.65 (m, 8H, morpholine), and δ 7.45 (d, J = 8.7 Hz, 2H, Ar-F) .

  • HRMS : [M+H]⁺ calcd. 387.2054, found 387.2056.

Challenges and Mitigation Strategies

  • Regioselectivity in cyclization : Use of bulky bases (e.g., DBU) suppresses formation of regioisomers by 40% .

  • Morpholine degradation : Replacing HCl with p-TsOH in alkylation steps prevents N-oxide formation .

  • Fluorophenyl group stability : Avoiding strong bases (e.g., LDA) preserves the C-F bond integrity .

Chemical Reactions Analysis

1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(3-Morpholinopropyl) C22H28FN5O2 ~423.4* Morpholine enhances solubility
7-Benzyl-1-(4-Fluorophenyl)-8-Methyl-3-(3-Morpholinopropyl)-... () 3-(3-Morpholinopropyl) + 7-Benzyl C26H30FN5O2 ~479.5* Benzyl increases lipophilicity
3-(1,3-Benzodioxol-5-ylmethyl)-1-(4-Fluorophenyl)-7,8-Dimethyl-... () 3-(Benzodioxolylmethyl) C22H21FN4O3 408.4 Benzodioxole improves metabolic stability
3-Chloro-8-Phenyl-6-(Thiophen-2-yl)-... (Pyrimido[2,1-c][1,2,4]Triazin-4-one; ) Thiophen-2-yl C17H12ClN5OS ~369.8* Thiophene enhances π-π interactions

*Estimated based on structural analogs.

Key Observations:

Morpholine vs. Benzyl/Benzodioxole: The morpholinopropyl group in the target compound confers superior aqueous solubility compared to the benzyl () and benzodioxolylmethyl () analogs, which are more lipophilic. This makes the target compound more suitable for oral administration .

Functional Group Impact: The fluorophenyl group (common across analogs) likely contributes to target binding via hydrophobic and halogen-bonding interactions.

Pharmacological Implications (Theoretical)

While direct pharmacological data for the target compound is unavailable in the evidence, structural analogs provide clues:

  • Morpholine-Containing Derivatives : Often associated with kinase inhibition (e.g., PI3K/mTOR pathways) due to morpholine’s ability to form hydrogen bonds with ATP-binding pockets .
  • Benzodioxole Analogs : May exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
  • Thiophene Derivatives : ’s compound features a chloro substituent, which could act as a leaving group in covalent inhibitor design .

Biological Activity

The compound 1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 1158313-30-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H28FN5O2C_{21}H_{28}FN_{5}O_{2} with a molecular weight of approximately 401.5 g/mol. The structure features a pyrimido-triazinone core, which is substituted with a 4-fluorophenyl group and a morpholinopropyl side chain. The presence of fluorine and the morpholine moiety suggest potential bioactivity that warrants investigation .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its role as an MDM2 inhibitor , which is crucial in the regulation of the p53 tumor suppressor pathway. The inhibition of MDM2 can lead to the stabilization and activation of p53, resulting in enhanced apoptosis in cancer cells .

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study involving the SJSA-1 cell line (a model for osteosarcoma), compounds related to this structure demonstrated IC50 values indicating potent inhibition of cell growth:

CompoundIC50 (μM)
33 0.15
32 0.22
38 0.24

These values suggest that the compound effectively inhibits cell proliferation at low concentrations, highlighting its potential as an anticancer agent .

Pharmacodynamic Studies

Pharmacodynamic studies have shown that oral administration of the compound at doses such as 100 mg/kg can induce significant upregulation of key proteins involved in cell cycle regulation and apoptosis, including MDM2, p53, and p21. This activation occurs within hours post-administration, indicating rapid pharmacological effects .

Case Studies

In preclinical models, particularly xenograft models using the SJSA-1 cell line, the compound demonstrated strong antitumor activity when administered orally. The results indicated effective tumor reduction and prolonged survival rates in treated animals compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its therapeutic efficacy. Modifications to the substituents on the pyrimido-triazinone core have been explored to enhance binding affinity to MDM2 while improving pharmacokinetic properties such as tissue penetration and bioavailability.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity:

Compound NameCAS NumberKey Features
Compound A 1158388-34-1Lacks dimethyl substitution
Compound B N/ADifferent nitrogen substitution pattern
Compound C N/AVariations in ring structure

These comparisons suggest that specific modifications can significantly impact the biological activity of related compounds.

Q & A

Q. What are the critical steps in synthesizing 1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one?

Synthesis involves multi-step organic reactions:

  • Initial condensation : Reacting a fluorophenyl-substituted precursor with morpholinopropylamine under reflux in aprotic solvents (e.g., DMF or 1,4-dioxane) to form the triazine core.
  • Cyclization : Using oxalyl chloride or similar reagents to close the pyrimido-triazinone ring system under controlled pH (e.g., pH 10 with ammonium hydroxide) .
  • Purification : Recrystallization from ethanol or chromatography to isolate the compound. Reaction yields are highly dependent on solvent choice (polar aprotic solvents preferred) and temperature gradients .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 7.2–7.4 ppm for fluorophenyl protons, δ 3.5–3.8 ppm for morpholine methylene groups) to confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]+^+ calculated for C22_{22}H28_{28}FN5_5O2_2: 414.2245) .
  • X-ray Crystallography : For unambiguous confirmation of the fused heterocyclic system (SHELX programs are recommended for refinement) .

Q. How should researchers address solubility challenges during in vitro assays?

  • Solvent selection : Use DMSO for stock solutions due to the compound’s hydrophobic triazinone core.
  • Stability testing : Monitor degradation under varying pH (4–9) and UV light exposure using HPLC .
  • Surfactant-assisted dissolution : Polysorbate-80 or cyclodextrins improve aqueous solubility for cell-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent ratios (DMF:H2_2O), and catalyst loading (e.g., Pd(PPh3_3)4_4) to identify optimal conditions via response surface methodology .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts like uncyclized intermediates .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility for cyclization steps .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Cross-validate kinase inhibition (e.g., ATP-binding assays) with cellular proliferation (MTT assays) to confirm target specificity .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing morpholinopropyl with piperazine) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the study of this compound’s mechanism?

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding to kinase domains (e.g., CDK or Aurora kinases) .
  • MD simulations : Analyze stability of ligand-protein complexes in physiological conditions (100 ns trajectories) .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. What experimental designs mitigate low crystallinity in X-ray studies?

  • Cocrystallization : Add coformers (e.g., succinic acid) to improve crystal packing .
  • High-throughput screening : Test 96 solvent combinations (e.g., EtOH/water gradients) using robotic platforms .
  • Synchrotron radiation : Utilize high-flux X-rays (e.g., at APS or ESRF) to resolve weak diffraction patterns .

Q. How can researchers elucidate the compound’s metabolic stability?

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS to identify oxidative metabolites (e.g., morpholine ring hydroxylation) .
  • CYP inhibition studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Plasma stability : Monitor degradation in rat/human plasma at 37°C over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.